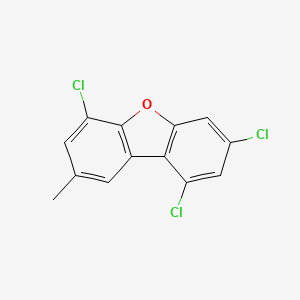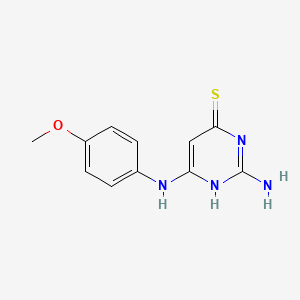
1,3,5,7-Cyclooctatetraene-1-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooctatetraene-1-carboxaldehyde is an organic compound derived from cyclooctatetraene, a non-aromatic polyene with the molecular formula C₈H₈. This compound is characterized by the presence of an aldehyde functional group attached to the cyclooctatetraene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclooctatetraene-1-carboxaldehyde can be synthesized through several methods. One common approach involves the formylation of cyclooctatetraene using formylating agents such as dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction typically occurs under mild conditions, yielding the desired aldehyde product.
Industrial Production Methods: Industrial production of cyclooctatetraene-1-carboxaldehyde often involves the large-scale formylation of cyclooctatetraene using similar formylating agents and catalysts. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in chemical manufacturing.
Análisis De Reacciones Químicas
Types of Reactions: Cyclooctatetraene-1-carboxaldehyde undergoes a variety of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Cyclooctatetraene-1-carboxylic acid.
Reduction: Cyclooctatetraene-1-methanol.
Substitution: Depending on the nucleophile, various substituted cyclooctatetraene derivatives.
Aplicaciones Científicas De Investigación
Cyclooctatetraene-1-carboxaldehyde has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, materials, and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of cyclooctatetraene-1-carboxaldehyde involves its reactivity as an aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Cyclooctatetraene-1-carboxaldehyde can be compared with other similar compounds such as:
Cyclooctatetraene: The parent compound, which lacks the aldehyde functional group.
Cyclooctatetraene-1-carboxylic acid: The oxidized form of the aldehyde.
Cyclooctatetraene-1-methanol: The reduced form of the aldehyde.
Uniqueness: Cyclooctatetraene-1-carboxaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for research and industrial applications.
Propiedades
Número CAS |
30844-12-3 |
|---|---|
Fórmula molecular |
C9H8O |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
cyclooctatetraenecarbaldehyde |
InChI |
InChI=1S/C9H8O/c10-8-9-6-4-2-1-3-5-7-9/h1-8H/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,9-6?,9-7+ |
Clave InChI |
QWHLSJXJDKVIGT-GZBLUONOSA-N |
SMILES isomérico |
C\1=C\C=C/C(=C\C=C1)/C=O |
SMILES canónico |
C1=CC=CC(=CC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12654533.png)









![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)

![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)
